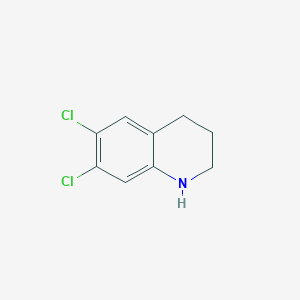

6,7-Dichloro-1,2,3,4-tetrahydroquinoline

説明

6,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS No. 75416-52-3) is a bicyclic heterocyclic compound with the molecular formula C₉H₉Cl₂N (molecular weight: 202.083 g/mol) . It features a partially saturated quinoline backbone with chlorine substituents at positions 6 and 7. The compound is commercially available with 95% purity and a melting point of 271–273°C in its hydrochloride form . Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science.

特性

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVXQGVCSDDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the reduction or oxidation followed by cyclization of precursor compounds. One common method includes the catalytic reduction of nitro groups followed by the formation of cyclic imines and further reduction to yield the desired tetrahydroquinoline . Another approach involves the use of α,β-unsaturated aldehydes in a Povarov reaction with anilines and enecarbamates to afford enantiomerically enriched tetrahydroquinolines .

Industrial Production Methods

Industrial production methods for this compound often employ domino reactions, which are highly efficient and environmentally friendly. These methods enable complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway . The advantages of these methods include excellent atom economy, high selectivity, and reduced waste.

化学反応の分析

Types of Reactions

6,7-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.

Reduction: Reduction reactions can further hydrogenate the compound, modifying its chemical properties.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or aryl thiols.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in different applications .

科学的研究の応用

Medicinal Chemistry

6,7-Dichloro-1,2,3,4-tetrahydroquinoline has shown potential in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. For instance, it has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can lead to altered neurotransmitter levels that may be beneficial in managing anxiety and stress-related disorders .

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential as a lead compound in the development of new antibiotics .

- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors may have implications for treating conditions related to neurotransmitter dysregulation .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse derivatives that can be utilized in various chemical reactions .

Study on PNMT Inhibition

A study demonstrated that this compound effectively inhibits PNMT in vitro. This leads to decreased norepinephrine levels in neuronal cultures supporting its potential use in managing anxiety disorders .

Anticancer Activity Assessment

Research has shown that this compound can modulate cancer cell signaling pathways resulting in reduced cell proliferation. Further investigations are required to elucidate the specific mechanisms involved .

Antimicrobial Efficacy

A recent investigation revealed that this compound exhibits significant antimicrobial activity against various bacterial strains. This property highlights its potential as a candidate for antibiotic development .

作用機序

The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and the modifications made to the compound .

類似化合物との比較

Structural and Substituent Variations

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Electronic Effects :

Challenges :

Physical and Chemical Properties

生物活性

6,7-Dichloro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a heterocyclic compound that has been studied for its potential antimicrobial and anticancer properties. Its structure allows for various modifications that can enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

- In vitro studies have shown that derivatives of tetrahydroquinolines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential . A notable study demonstrated that certain derivatives of tetrahydroquinolines significantly inhibit LPS-induced NF-κB transcriptional activity in human cancer cell lines:

| Compound | Cell Lines Tested | Inhibition Rate |

|---|---|---|

| 6g | NCI-H23 | 53 times more effective than reference compound |

| ACHN | Significant cytotoxicity observed | |

| MDA-MB-231 | Effective across multiple cancer types |

Neuroprotective Effects

Further research suggests that derivatives of this compound may offer neuroprotective benefits. For example:

- Chronic neurodegenerative diseases : The compound has shown potential in treating conditions like Alzheimer's and Huntington's disease due to its ability to modulate neurotransmitter systems and reduce neuroinflammation .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : It has been shown to interact with specific receptors such as the NMDA receptor complex, influencing excitatory neurotransmission and potentially offering therapeutic effects in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anticancer Activity Evaluation :

- Neuroprotective Mechanisms :

Q & A

Q. What are the recommended synthetic routes for 6,7-dichloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

A practical synthesis involves cyclization of dichlorinated precursors under controlled conditions. For example, chlorination of tetrahydroquinoline derivatives using sodium hypochlorite (NaOCl) in tert-butanol at 0–5°C achieves selective substitution . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic reactivity.

- Catalysts : Lewis acids like FeCl₃ accelerate regioselective chlorination.

- Temperature : Low temperatures (≤10°C) minimize side reactions like overhalogenation.

Typical yields range from 60–75%, but reproducibility depends on strict exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (δ 1.5–2.8 ppm for tetrahydroquinoline protons; δ 6.8–7.2 ppm for aromatic Cl-substituted protons) and ¹³C NMR confirm substitution patterns .

- IR : Strong C-Cl stretches at 550–650 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹.

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 216.02 (C₉H₈Cl₂N⁺) .

Q. How can researchers assess the biological activity of this compound?

- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against S. aureus and E. coli.

- Enzyme inhibition : Evaluate binding affinity to monoamine oxidase (MAO) via fluorescence quenching or SPR (surface plasmon resonance).

- Computational modeling : Dock the compound into MAO-B active sites (PDB: 2V5Z) using AutoDock Vina to predict binding modes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

- Systematic parameter variation : Replicate reactions across solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (FeCl₃ vs. AlCl₃) to identify optimal conditions .

- Statistical analysis : Apply ANOVA to compare yield distributions and identify outliers.

- Biological replicates : Use ≥3 independent assays to account for variability in cell-based studies .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

- Chiral auxiliaries : Introduce a menthol-based directing group during cyclization to enforce enantioselectivity .

- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation steps (e.g., reducing quinoline to tetrahydroquinoline) with >90% ee .

- Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

Q. How do the electron-withdrawing Cl groups influence electrophilic substitution reactions?

The 6,7-dichloro substituents deactivate the aromatic ring, directing electrophiles to the 5- and 8-positions. Example reactions:

Q. What advanced methods enable regioselective functionalization of the dichloro-THQ scaffold?

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 5-position, followed by alkylation or arylation .

- Protecting groups : Temporarily block the NH group with Boc (tert-butoxycarbonyl) to permit selective Friedel-Crafts acylation at the 8-position .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。